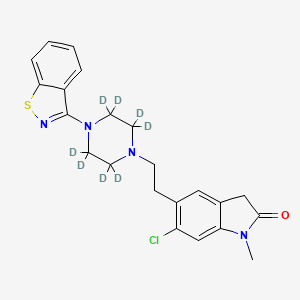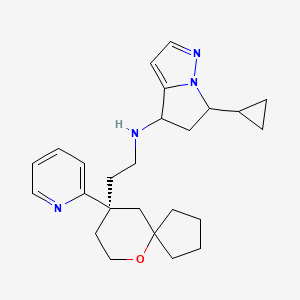
|I opioid receptor agonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
|I opioid receptor agonist 2 is a synthetic compound that selectively targets the mu-opioid receptor, one of the primary receptors involved in pain modulation and analgesia. This compound is part of a broader class of opioid receptor agonists, which are crucial in the development of pain management therapies. The mu-opioid receptor is a G-protein-coupled receptor that, when activated, can produce significant analgesic effects, making this compound a valuable compound in both clinical and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of |I opioid receptor agonist 2 typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the core structure: This step involves the construction of the central scaffold of the molecule through a series of organic reactions such as alkylation, acylation, or cyclization.
Functional group modifications: Subsequent steps involve the introduction of various functional groups that are essential for the compound’s activity. This can include hydroxylation, amination, or esterification reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch processing: Large-scale reactors are used to carry out the synthesis in batches, with careful control of temperature, pressure, and reaction time.
Continuous flow synthesis: For more efficient production, continuous flow reactors may be employed, allowing for the constant input of reactants and output of products, reducing downtime and increasing throughput.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product, including analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
化学反应分析
Types of Reactions
|I opioid receptor agonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
科学研究应用
|I opioid receptor agonist 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the structure-activity relationships of opioid receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding kinetics.
Medicine: Explored as a potential therapeutic agent for pain management, with studies focusing on its efficacy and safety profile.
Industry: Utilized in the development of new analgesic drugs and in the formulation of pain relief medications.
作用机制
|I opioid receptor agonist 2 exerts its effects by binding to the mu-opioid receptor, a G-protein-coupled receptor located primarily in the central nervous system. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including:
Inhibition of adenylate cyclase: This reduces the production of cyclic adenosine monophosphate (cAMP), leading to decreased neuronal excitability.
Activation of potassium channels: This results in hyperpolarization of the neuron, reducing the likelihood of action potential generation.
Inhibition of calcium channels: This decreases neurotransmitter release, further contributing to analgesic effects.
相似化合物的比较
|I opioid receptor agonist 2 can be compared with other mu-opioid receptor agonists such as morphine, fentanyl, and oxycodone. While all these compounds share a common mechanism of action, this compound may offer unique advantages in terms of:
Selectivity: Higher selectivity for the mu-opioid receptor, potentially reducing side effects associated with off-target activity.
Potency: Greater potency, allowing for lower doses to achieve the desired analgesic effect.
Pharmacokinetics: Improved pharmacokinetic profile, with longer duration of action and better bioavailability.
List of Similar Compounds
- Morphine
- Fentanyl
- Oxycodone
- Hydromorphone
- Methadone
属性
分子式 |
C25H34N4O |
|---|---|
分子量 |
406.6 g/mol |
IUPAC 名称 |
6-cyclopropyl-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-amine |
InChI |
InChI=1S/C25H34N4O/c1-4-13-27-23(5-1)24(12-16-30-25(18-24)9-2-3-10-25)11-15-26-20-17-22(19-6-7-19)29-21(20)8-14-28-29/h1,4-5,8,13-14,19-20,22,26H,2-3,6-7,9-12,15-18H2/t20?,22?,24-/m1/s1 |
InChI 键 |
XTEAIYDSUHOQIW-LLAFXHEGSA-N |
手性 SMILES |
C1CCC2(C1)C[C@](CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6 |
规范 SMILES |
C1CCC2(C1)CC(CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


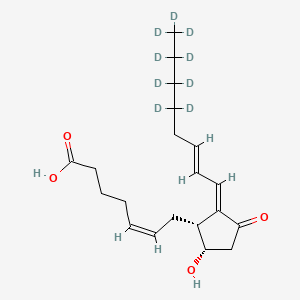
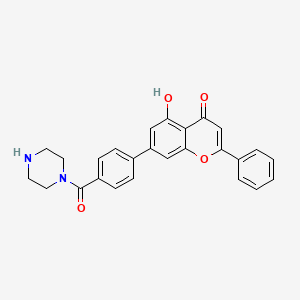


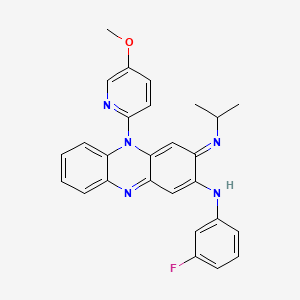
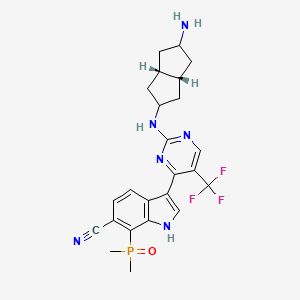
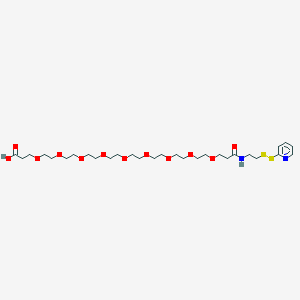


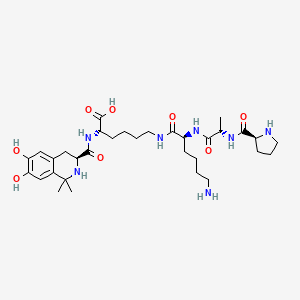
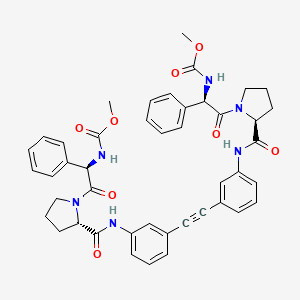
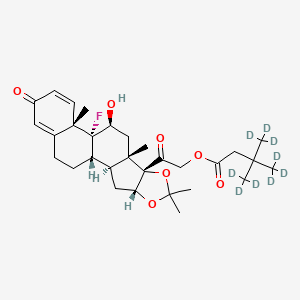
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
